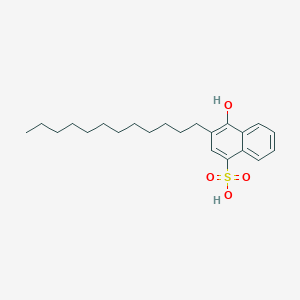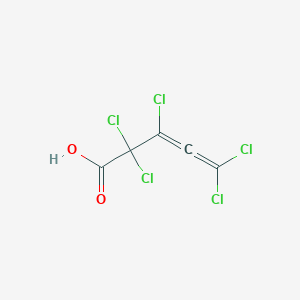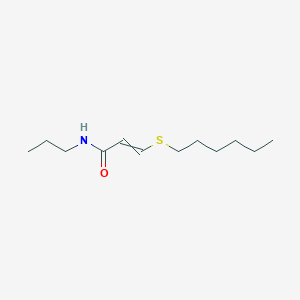![molecular formula C17H21INO3P B14485076 Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate CAS No. 64532-40-7](/img/structure/B14485076.png)
Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate is a phosphonate derivative that has garnered interest in various scientific fields due to its unique chemical structure and properties. Phosphonates are known for their versatility and are used in a wide range of applications, including corrosion inhibition, medicinal chemistry, and materials science.
Vorbereitungsmethoden
The synthesis of diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate can be achieved through several synthetic routes. One common method involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . Industrial production methods often utilize catalysts, microwaves, or ultrasounds to improve yields and minimize reaction times .
Analyse Chemischer Reaktionen
Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions to form the corresponding phosphonic acid.
Wissenschaftliche Forschungsanwendungen
Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. In the case of corrosion inhibition, the compound forms an adsorptive protective layer on the metallic surface, which prevents the metal from reacting with corrosive agents . In biological systems, the compound may interact with enzymes or other proteins, inhibiting their activity through covalent or non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate can be compared with other similar compounds such as:
Diethyl (4-chlorophenyl)aminomethylphosphonate: This compound has a chlorine atom instead of an iodine atom and exhibits different reactivity and inhibition efficiency.
Diethyl (4-methoxyphenyl)aminomethylphosphonate: This compound has a methoxy group, which affects its electronic properties and reactivity.
Diethyl (4-dimethylamino)phenylmethylphosphonate: This compound has a dimethylamino group, which influences its solubility and interaction with biological targets.
This compound is unique due to the presence of the iodine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents .
Eigenschaften
CAS-Nummer |
64532-40-7 |
|---|---|
Molekularformel |
C17H21INO3P |
Molekulargewicht |
445.23 g/mol |
IUPAC-Name |
N-[diethoxyphosphoryl(phenyl)methyl]-4-iodoaniline |
InChI |
InChI=1S/C17H21INO3P/c1-3-21-23(20,22-4-2)17(14-8-6-5-7-9-14)19-16-12-10-15(18)11-13-16/h5-13,17,19H,3-4H2,1-2H3 |
InChI-Schlüssel |
QHFANVWFHBHEEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=C(C=C2)I)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



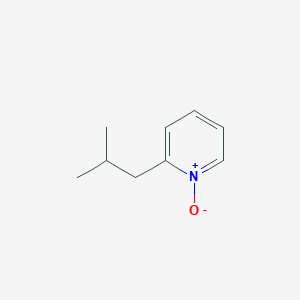
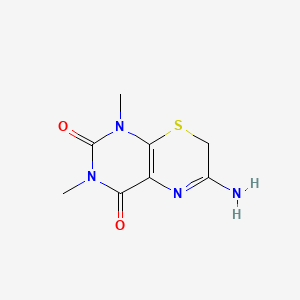
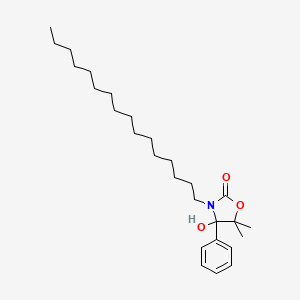
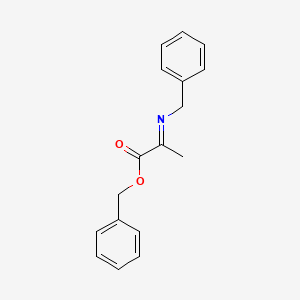
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)

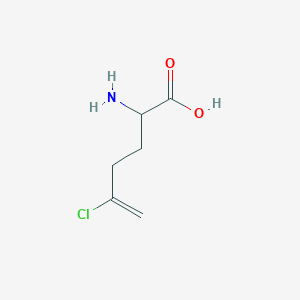
![7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione](/img/structure/B14485041.png)

